Calcium Pantothenate, Racemic
Overview
Description
Calcium Pantothenate, Racemic is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acidThe racemic form contains both the active dextrorotatory isomer and the inactive levorotatory isomer .
Mechanism of Action
Target of Action
Calcium Pantothenate, Racemic, also known as Vitamin B5, primarily targets the pantoate-β-alanine ligase (PBL) enzyme . This enzyme plays a crucial role in the biological production of D-Pantothenic acid (DPA), which is associated with several biological functions and its deficiency can cause metabolic and energetic disorders in humans .
Mode of Action
Calcium Pantothenate interacts with its target, the PBL enzyme, to facilitate the production of DPA . The compound is incorporated into Coenzyme A (CoA) and protects cells against peroxidative damage by increasing the level of Glutathione .
Biochemical Pathways
Calcium Pantothenate is involved in several metabolic pathways. As a structural component of Coenzyme A (CoA) and acyl carrier protein, it plays a vital role in the metabolism of carbohydrates, proteins, and fatty acids . It also recovers CoA levels, thus increasing mitochondrial activity .
Pharmacokinetics
The pharmacokinetics of orally administered Calcium Pantothenate in healthy adults has been studied. Absorption was found to be rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The exposure increased with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . The terminal half-life averaged 225 hours .
Result of Action
The molecular and cellular effects of Calcium Pantothenate’s action are significant. It serves as a growth factor and an essential metabolite involved in carbohydrate, protein, and fatty acid metabolism . It also plays a potential role in reducing cholesterol levels in people suffering from dyslipidemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Calcium Pantothenate. It is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .
Biochemical Analysis
Biochemical Properties
Calcium Pantothenate, Racemic, plays a crucial role in biochemical reactions as a precursor to coenzyme A (CoA). CoA is essential for the synthesis and degradation of fatty acids, carbohydrates, and proteins. The compound interacts with several enzymes, including pantothenate kinase, which catalyzes the first step in CoA biosynthesis. This interaction is vital for the phosphorylation of pantothenate to form 4’-phosphopantothenate . Additionally, this compound, is involved in the synthesis of acyl carrier protein, which is essential for fatty acid metabolism .
Cellular Effects
This compound, influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is essential for the production of CoA, which is involved in the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and the synthesis of steroid hormones . The compound also affects cell signaling pathways by modulating the levels of CoA and its derivatives, which act as cofactors for various enzymes . Furthermore, this compound, has been shown to influence gene expression by regulating the activity of transcription factors involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound, involves its conversion to CoA through a series of enzymatic reactions. The initial step is catalyzed by pantothenate kinase, which phosphorylates pantothenate to form 4’-phosphopantothenate . This is followed by the addition of cysteine and ATP to form phosphopantetheine, which is then converted to CoA . CoA acts as a carrier of acyl groups and is involved in numerous biochemical reactions, including the synthesis and degradation of fatty acids, carbohydrates, and proteins . This compound, also interacts with various enzymes, such as acyl carrier protein synthase, which is essential for fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, can vary over time. The compound is relatively stable under neutral or slightly acidic conditions but can degrade under alkaline conditions . Long-term studies have shown that this compound, can maintain its stability and efficacy in in vitro and in vivo settings . Its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound’s effects on cellular function may diminish due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At low to moderate doses, the compound is generally well-tolerated and supports normal growth and metabolic functions . At high doses, it can cause adverse effects such as diarrhea and gastrointestinal discomfort . Studies have shown that the optimal dosage of this compound, for different animal species varies, and excessive intake can lead to toxicity . It is essential to determine the appropriate dosage to avoid adverse effects while ensuring the compound’s efficacy .
Metabolic Pathways
This compound, is involved in several metabolic pathways, primarily through its conversion to CoA. The biosynthesis of CoA from pantothenate involves five enzymatic steps, starting with the phosphorylation of pantothenate by pantothenate kinase . CoA is a key cofactor in the TCA cycle, fatty acid synthesis, and the synthesis of steroid hormones . The compound also interacts with enzymes such as acyl carrier protein synthase and phosphopantetheine adenylyltransferase, which are essential for fatty acid metabolism . Additionally, this compound, affects metabolic flux and metabolite levels by modulating the activity of CoA-dependent enzymes .
Transport and Distribution
This compound, is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is absorbed in the intestine and transported to various tissues via the bloodstream . Within cells, it is taken up by pantothenate transporters and converted to CoA . The distribution of this compound, is influenced by factors such as tissue demand, metabolic activity, and the presence of specific transporters . The compound’s localization and accumulation within tissues are essential for its biological activity and function .
Subcellular Localization
The subcellular localization of this compound, is primarily within the cytoplasm, where it is converted to CoA and participates in various metabolic processes . The compound is also found in mitochondria, where CoA is involved in the TCA cycle and fatty acid oxidation . Additionally, this compound, may be localized in the endoplasmic reticulum and peroxisomes, where it plays a role in lipid metabolism . The subcellular distribution of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium Pantothenate, Racemic can be synthesized through chemical, chemo-enzymatic, and microbial fermentative methods. The chemical synthesis involves the reaction of pantoic acid with β-alanine, followed by the addition of calcium ions to form the calcium salt . Chemo-enzymatic methods use enzymes to catalyze the reaction, while microbial fermentative methods employ genetically engineered microorganisms to produce pantothenic acid, which is then converted to its calcium salt .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation due to its cost-effectiveness and environmental benefits. Microorganisms such as Bacillus megaterium and Corynebacterium glutamicum are engineered to overproduce pantothenic acid, which is then purified and converted to its calcium salt .
Chemical Reactions Analysis
Types of Reactions: Calcium Pantothenate, Racemic undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pantothenate derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can modify the pantothenate structure to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organic reagents can be used to introduce new functional groups.
Major Products: The major products formed from these reactions include various pantothenate derivatives, which have different biological and chemical properties .
Scientific Research Applications
Calcium Pantothenate, Racemic has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other compounds.
Biology: It plays a crucial role in cellular metabolism and is used in studies related to enzyme function and metabolic pathways.
Comparison with Similar Compounds
Pantothenic Acid: The free acid form, less stable than its calcium salt.
Pantothenol: An alcohol analog, used in cosmetics for its moisturizing properties.
Pantethine: A dimeric form, used as a dietary supplement for its lipid-lowering effects.
Uniqueness: Calcium Pantothenate, Racemic is unique due to its stability and the presence of both isomers, which allows for a broader range of applications. Its calcium salt form is more stable than the free acid, making it suitable for various industrial and pharmaceutical applications .
Properties
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32CaN2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890624 | |
Record name | Calcium Pantothenate, Racemic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6381-63-1, 63409-48-3 | |
Record name | Calcium pantothenate, racemic [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium Pantothenate, Racemic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM PANTOTHENATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KC899R47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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